

Synthesis and Chemical Structure of Methylglucamine Orotate: A Technical Guide

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Compound of Interest

Compound Name: *Methylglucamine orotate*

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Abstract

Methylglucamine orotate is a salt formed from the basic N-methyl-D-glucamine (meglumine) and the acidic orotic acid. This document provides a comprehensive technical overview of its synthesis and chemical structure. While a specific, publicly available, detailed synthesis protocol for **methylglucamine orotate** is not prevalent in the literature, a robust synthesis can be proposed based on established salt formation reactions between acids and amino sugars. This guide outlines a likely synthetic pathway, details the chemical structures of the precursor molecules and the resulting salt, and presents relevant physicochemical data in a structured format. Experimental protocols for the synthesis and characterization are provided, along with visualizations of the chemical structures and reaction workflow.

Introduction

Orotic acid, a key intermediate in the biosynthesis of pyrimidines, has been investigated for various therapeutic applications.^[1] N-methyl-D-glucamine, commonly known as meglumine, is a widely used excipient in the pharmaceutical industry, valued for its ability to form stable, water-soluble salts with acidic drug substances.^[2] The combination of these two molecules into **methylglucamine orotate** offers the potential for a synergistic effect or improved bioavailability of the orotate moiety. This guide details the chemical principles and practical methodologies for the preparation and characterization of this compound.

Chemical Structures

The chemical structures of orotic acid, N-methyl-D-glucamine, and the resulting **methylglucamine orotate** salt are fundamental to understanding the synthesis and properties of the final compound.

Orotic Acid

Orotic acid is a pyrimidinedione with a carboxylic acid group at position 6.[3] Its systematic IUPAC name is 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid.

Figure 1: Chemical Structure of Orotic Acid

Caption: 2D structure of Orotic Acid.

N-Methyl-D-glucamine (Meglumine)

N-methyl-D-glucamine is a sugar alcohol derived from sorbitol, where the hydroxyl group at position 1 is replaced by a methylamino group.[4] Its IUPAC name is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol.

Figure 2: Chemical Structure of N-Methyl-D-glucamine

Caption: 2D structure of N-Methyl-D-glucamine.

Methylglucamine Orotate

Methylglucamine orotate is an ionic salt formed by the protonation of the secondary amine group of N-methyl-D-glucamine by the carboxylic acid group of orotic acid. The resulting structure consists of the N-methyl-D-glucaminium cation and the orotate anion.

Figure 3: Proposed Chemical Structure of **Methylglucamine Orotate**

Caption: Ionic pair of **Methylglucamine Orotate**.

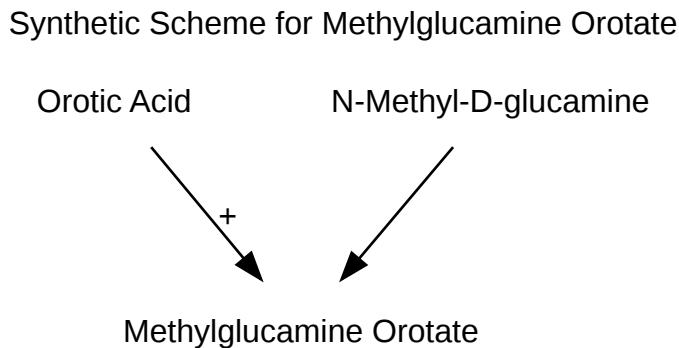
Synthesis of Methylglucamine Orotate

The synthesis of **methylglucamine orotate** can be achieved through a straightforward acid-base reaction between orotic acid and N-methyl-D-glucamine. A plausible experimental

protocol, based on the synthesis of similar N-methyl-D-glucamine salts, is detailed below.[5]

Proposed Synthetic Scheme

Figure 4: Synthetic Scheme for **Methylglucamine Orotate**



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Caption: Reaction of Orotic Acid and N-Methyl-D-glucamine.

Experimental Protocol

Materials:

- Orotic acid ($C_5H_4N_2O_4$, MW: 156.10 g/mol)[6]
- N-Methyl-D-glucamine ($C_7H_{17}NO_5$, MW: 195.21 g/mol)[4]
- Methanol (anhydrous)
- Diethyl ether (anhydrous)

Equipment:

- Round-bottom flask with magnetic stirrer
- Reflux condenser
- Heating mantle

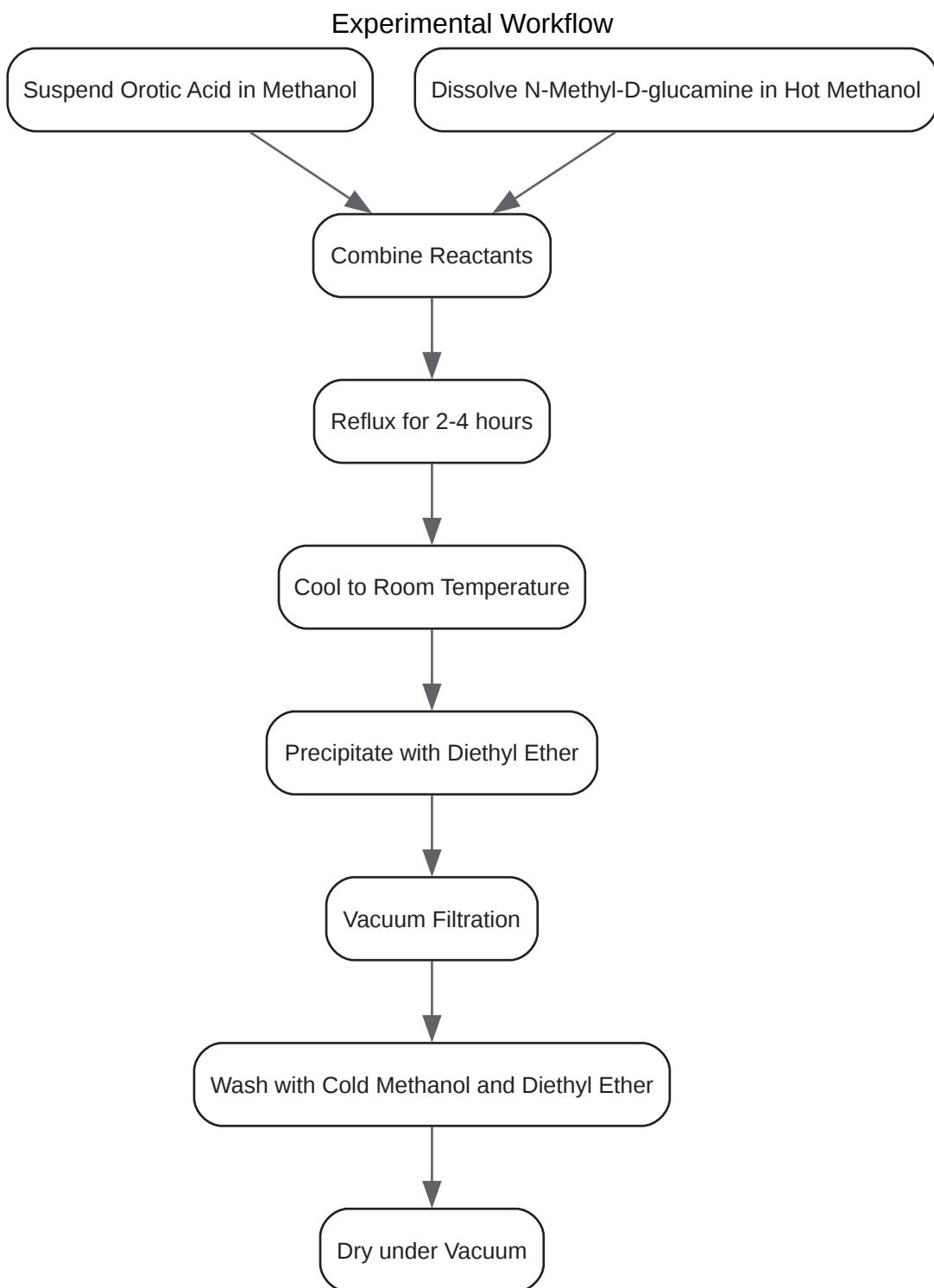
- Büchner funnel and filter paper
- Vacuum oven

Procedure:

- In a round-bottom flask, suspend orotic acid (1.0 eq) in anhydrous methanol.
- In a separate beaker, dissolve N-methyl-D-glucamine (1.0 eq) in a minimal amount of hot anhydrous methanol.
- Slowly add the N-methyl-D-glucamine solution to the stirred suspension of orotic acid at room temperature.
- The reaction mixture is then heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the suspended orotic acid.
- After the reaction is complete, the solution is allowed to cool to room temperature.
- The product is precipitated by the slow addition of anhydrous diethyl ether with vigorous stirring.
- The resulting white solid is collected by vacuum filtration using a Büchner funnel.
- The solid is washed with a small amount of cold methanol and then with diethyl ether.
- The product is dried under vacuum at 40-50 °C to a constant weight.

Workflow Diagram

Figure 5: Experimental Workflow for **Methylglucamine Orotate** Synthesis



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Caption: Synthesis and purification steps.

Physicochemical Properties and Characterization

The expected physicochemical properties of **methylglucamine orotate** are summarized below. These are based on the properties of the individual components and related orotate salts.

Quantitative Data Summary

Property	Orotic Acid	N-Methyl-D-glucamine	Methylglucamine Orotate (Expected)
Molecular Formula	C ₅ H ₄ N ₂ O ₄	C ₇ H ₁₇ NO ₅	C ₁₂ H ₂₁ N ₃ O ₉
Molecular Weight (g/mol)	156.10[6]	195.21[4]	351.31
Appearance	White crystalline powder[6]	White crystalline powder	White to off-white solid
Melting Point (°C)	345-346[6]	128-132	>150 (with decomposition)
Solubility	Poorly soluble in water[7]	Freely soluble in water	Expected to be soluble in water

Spectroscopic Characterization (Expected)

- ¹H NMR: The spectrum is expected to show characteristic peaks for both the orotate and N-methyl-D-glucaminium ions. The proton of the pyrimidine ring of orotate would appear in the aromatic region, while the protons of the glucamine backbone and the methyl group would be observed in the aliphatic region.
- ¹³C NMR: The spectrum should display resonances corresponding to all carbon atoms in both the orotate and N-methyl-D-glucaminium moieties.
- Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H and N-H stretching of the glucaminium cation, the C=O stretching of the pyrimidine ring and the carboxylate group of the orotate anion, and C-N stretching vibrations.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show peaks corresponding to the molecular ions of orotic acid [M-H]⁻ and N-

methyl-D-glucamine $[M+H]^+$.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical structure of **methylglucamine orotate**. While a specific published protocol is not readily available, a reliable synthetic method can be derived from established chemical principles and analogous reactions. The provided experimental protocol offers a clear pathway for the preparation of this salt. The detailed structural information and tabulated physicochemical data serve as a valuable resource for researchers and professionals in the field of drug development. Further experimental work is required to confirm the precise analytical data for the final compound.

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